molecular formula C12H20BNO2S B6297391 6-Butyl-2-(3-thienyl)-1,3,6,2-dioxazaborocane CAS No. 1379794-75-8

6-Butyl-2-(3-thienyl)-1,3,6,2-dioxazaborocane

Cat. No.: B6297391
CAS No.: 1379794-75-8
M. Wt: 253.17 g/mol
InChI Key: OFFHPTIATBNHLL-UHFFFAOYSA-N
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Description

6-Butyl-2-(3-thienyl)-1,3,6,2-dioxazaborocane is a useful research compound. Its molecular formula is C12H20BNO2S and its molecular weight is 253.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.1307802 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ortho-Functionalization of Arylboronic Acids

  • Application : A derivative of 6-butyl-1,3,6,2-dioxazaborocane, specifically 2-(2′-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan, is used in synthesizing ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles. This has implications in creating compounds with high rotational barriers around the Caryl bond (Da̧browski et al., 2007).

Br/Li Exchange Reaction Selectivity

  • Application : The selectivity of the Br/Li exchange reaction in various boronate compounds, including 6-butyl-2-(2,5-dibromophenyl)-1,3,6,2-dioxazaborocane, is studied. This research is crucial for understanding the synthesis of lithiated aryl boronates and their conversion into functionalized arylboronic acids (Durka et al., 2013).

Deprotonative Lithiation

  • Application : The study focuses on the deprotonative lithiation of 6-butyl-2-(dihalophenyl)-(N–B)-1,3,6,2-dioxazaborocanes, which leads to the creation of functionalized halogenated arylboronic acids. This process is significant for developing new compounds with varied reactivities (Durka et al., 2009).

Synthesis and Structure of 1,3,6,2-Dioxazaborocanes

  • Application : Research here explores the synthesis of new 1,3,6,2-dioxazaborocanes with various substituents. The focus is on understanding their molecular structure and potential for synthesizing corresponding germanium derivatives (Lermontova et al., 2008).

Fluorescent Detection

  • Application : Dioxazaborocane derivatives, such as 6-(anthracen-9-ylmethyl)-2-phenyl-1,3,6,2-dioxazaborocane, are studied for their potential as fluorescent materials, specifically for hydrogen peroxide detection. This application is significant in security and surveillance for detecting peroxide-based explosives (Frenois et al., 2016).

Properties

IUPAC Name

6-butyl-2-thiophen-3-yl-1,3,6,2-dioxazaborocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BNO2S/c1-2-3-5-14-6-8-15-13(16-9-7-14)12-4-10-17-11-12/h4,10-11H,2-3,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFHPTIATBNHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)CCCC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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